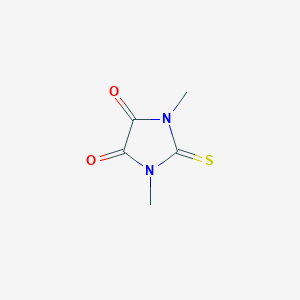
Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- is a heterocyclic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.178 g/mol . This compound is characterized by a five-membered ring structure containing nitrogen, oxygen, and sulfur atoms. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- typically involves the condensation of 1,2-diamines with aldehydes . The reaction proceeds under mild conditions and can be catalyzed by various agents, including copper(I) catalysts . The process is efficient and tolerates a variety of functional groups, making it a versatile method for producing this compound.
Industrial Production Methods: Industrial production of Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- often involves large-scale batch processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow synthesis . The reaction conditions are carefully controlled to ensure consistent quality and high efficiency.
化学反应分析
Types of Reactions: Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- include oxidizing agents, reducing agents, and nucleophiles . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products Formed: The major products formed from the reactions of Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
科学研究应用
Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the preparation of heteroatom functionalized carbon dots with enhanced photoluminescence emissions . In medicine, it is investigated for its potential therapeutic properties, including its role as a ligand in asymmetric catalysis . In industry, it is utilized in the production of various chemical intermediates and specialty chemicals .
作用机制
The mechanism of action of Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- involves the formation of reactive intermediates that interact with molecular targets within biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or as a therapeutic agent .
相似化合物的比较
Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- is structurally related to other imidazolidinones and imidazolidines . Similar compounds include 1,3-dimethyl-2-imidazolidinone and 4-imidazolidinone . These compounds share a common five-membered ring structure but differ in the presence and position of functional groups. The unique combination of nitrogen, oxygen, and sulfur atoms in Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- imparts distinct chemical properties and reactivity, setting it apart from its analogs .
属性
CAS 编号 |
21035-65-4 |
|---|---|
分子式 |
C5H6N2O2S |
分子量 |
158.18 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C5H6N2O2S/c1-6-3(8)4(9)7(2)5(6)10/h1-2H3 |
InChI 键 |
HVJOAXXTFFTWTA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=O)N(C1=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















